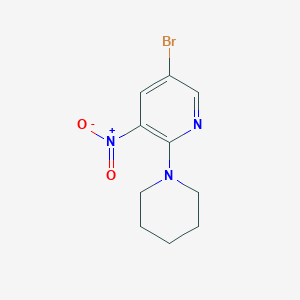

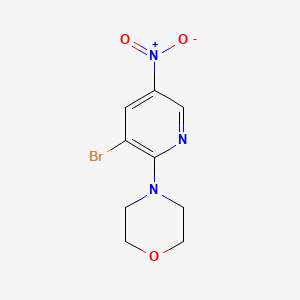

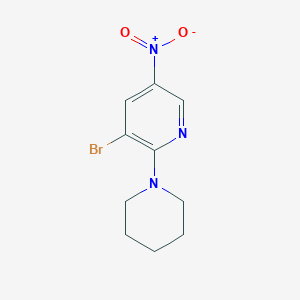

5-Bromo-3-nitro-2-(piperidin-1-yl)pyridine

Descripción general

Descripción

5-Bromo-3-nitro-2-(piperidin-1-yl)pyridine is a heterocyclic organic compound . It has a molecular formula of C10H12BrN3O2 and a molecular weight of 286.13 .

Molecular Structure Analysis

The InChI code for this compound is1S/C10H12BrN3O2/c11-9-6-8(14(15)16)7-12-10(9)13-4-2-1-3-5-13/h6-7H,1-5H2 . This indicates the connectivity and hydrogen count of the molecule’s atoms. Physical and Chemical Properties Analysis

This compound has a molecular weight of 286.1 . The exact mass is 285.01100 . It has 4 hydrogen bond acceptors and 0 hydrogen bond donors .Aplicaciones Científicas De Investigación

Chiral Separation and Simulation Studies

5-Bromo-3-nitro-2-(piperidin-1-yl)pyridine and its derivatives have been utilized in enantiomeric resolution and simulation studies. For example, the chiral separation of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione on a Chiralpak IA column was examined, highlighting the importance of hydrogen bonding and π–π interactions in chiral resolution. This method could potentially be applied to other unknown matrices for enantiomeric resolution of similar compounds (Ali et al., 2016).

Nitroxyl Radicals and Antioxidant Properties

The compound's structure is closely related to nitroxyl radicals, which are known for their antioxidant properties and their potential in medical applications as contrast agents, radiation protective agents, and polymerization mediators. The development of functional nitroxyl radicals, with a focus on stability and reactivity, is a significant area of research. For instance, certain tetraethyl-substituted piperidine nitroxyl radicals have exhibited resistance to reduction by ascorbic acid, indicating potential new applications as antioxidants or in other fields (Kinoshita et al., 2009).

Hydrodenitrogenation Studies

Studies on hydrodenitrogenation (HDN) kinetics, involving pyridine and its derivatives like piperidine, have been conducted to understand better the processes involved in the removal of nitrogen, yielding valuable hydrocarbons and ammonia. This research is particularly relevant in fuel processing and enhancement (Raghuveer et al., 2016).

Molecular Structure Analysis and Antimicrobial Studies

The molecular structure, dynamics, and interactions of related compounds have been extensively studied using spectroscopic and simulation methods. These studies provide valuable insights into the molecule's properties, such as non-linear optical properties and antimicrobial activities, which can be crucial for the development of new materials and pharmaceuticals (Vural & Kara, 2017).

Corrosion Inhibition Properties

The derivatives of piperidine have been researched for their corrosion inhibition properties on metal surfaces. Quantum chemical calculations and molecular dynamics simulations have helped predict the adsorption behaviors and inhibition efficiencies of these derivatives, which is valuable for material protection and industrial applications (Kaya et al., 2016).

Safety and Hazards

Propiedades

IUPAC Name |

5-bromo-3-nitro-2-piperidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN3O2/c11-8-6-9(14(15)16)10(12-7-8)13-4-2-1-3-5-13/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYCANJBLLJNHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=N2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674443 | |

| Record name | 5-Bromo-3-nitro-2-(piperidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033202-41-3 | |

| Record name | 5-Bromo-3-nitro-2-(piperidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

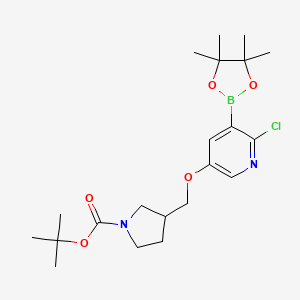

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol](/img/structure/B1522267.png)

![6-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine](/img/structure/B1522277.png)

![2-((tert-Butyldimethylsilyloxy)methyl)-6-chlorofuro[3,2-b]pyridine](/img/structure/B1522278.png)

![2-Bromo-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B1522279.png)

![tert-Butyl 6-((tert-butoxycarbonylamino)methyl)-2-hydroxy-3-methyl-2,3-dihydro-1H-imidazo[4,5-b]pyridine-1-carboxylate](/img/structure/B1522281.png)